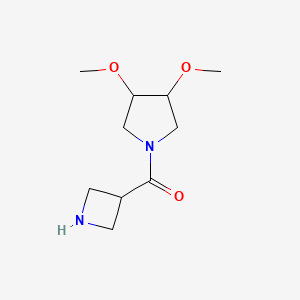
2-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine
説明
2-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine, also known as DMPP, is an organic compound belonging to the pyridine family. It is a heterocyclic ring structure, containing both a nitrogen and a carbon atom. This compound has found many applications in scientific research, due to its unique properties. It is used in various fields, such as organic synthesis, biochemistry, and pharmacology.
科学的研究の応用
Structural Characterization and Crystal Studies : The compound has been used in the study of crystal and molecular structures, as seen in the work on polymorphs and 2-aminothiazoles. These studies provide insights into the molecular interactions and hydrogen bonding patterns, which are crucial for understanding the compound's chemical behavior (Böck et al., 2020).
Catalysis and Chemical Synthesis : This compound plays a role in the synthesis of various organometallic complexes, which have applications in catalysis and polymerization processes. For example, its use in the synthesis of aminopyridinato complexes for Suzuki cross-coupling catalysts highlights its potential in facilitating chemical reactions and synthesis processes (Deeken et al., 2006).
Study of Heterocyclic Amines : Research on the synthesis mechanisms of heterocyclic amines, including the reaction between aldoses, amino acids, and creatinine, involves compounds related to 2-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine. These studies contribute to a deeper understanding of the chemical pathways and mechanisms in organic chemistry (Milić et al., 1993).
Optical Properties in Chemical Compounds : This compound has been investigated for its role in affecting the optical properties of certain chemical systems, particularly in relation to electron donating amino groups. These studies are essential for the development of materials with specific optical characteristics (Palion-Gazda et al., 2019).
Organometallic Chemistry : The compound is also studied in the context of organometallic chemistry, focusing on its interaction with various metal ions and how this affects the properties and reactivity of the resulting complexes. This has implications for both theoretical and applied chemistry (Sadimenko, 2011).
特性
IUPAC Name |
2-(3,4-dimethoxypyrrolidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-15-9-6-14(7-10(9)16-2)11-8(12)4-3-5-13-11/h3-5,9-10H,6-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQVBFXRCXORON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474410.png)


![(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474418.png)
![(1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474419.png)








